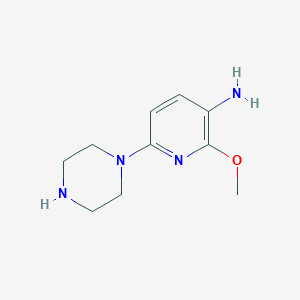
4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide is a chemical compound characterized by the presence of an amino group, a dimethylamino group, and a trifluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide typically involves the following steps:
Nitration: The starting material, 3-trifluoromethyl-benzamide, undergoes nitration to introduce the amino group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Dimethylation: Finally, the amino group is dimethylated using reagents like formaldehyde and formic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitrous acid are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as alkyl halides or cyanides are used in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Primary amines, secondary amines.
Substitution: Trifluoromethyl-substituted amines or amides.
Applications De Recherche Scientifique
4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of oncology and neurology.
Industry: It is utilized in the production of agrochemicals and materials due to its trifluoromethyl group, which imparts unique properties to the final products.
Mécanisme D'action
The mechanism by which 4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
4-Amino-N,N-dimethyl-3-trifluoromethyl-benzamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Amino-N-[3-(trifluoromethyl)phenyl]benzamide, 4-Amino-N,N-dimethylbenzamide.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-amino-N,N-dimethyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTBBPCJDIRLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(2R)-2-azaniumylpropanoyl]amino]acetate](/img/structure/B7867405.png)
![(2S)-2-[[(2R)-2-Azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7867411.png)
![(2S)-2-[[(2R)-2-azaniumylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7867414.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7867422.png)
![2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7867428.png)
![N-[(4-fluoro-3-methylphenyl)methyl]oxan-4-amine](/img/structure/B7867431.png)
![N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine](/img/structure/B7867432.png)


![1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867468.png)




